Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-
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Overview
Description
Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- is an organic compound with the molecular formula C18H21NO It is known for its unique structure, which includes a benzenamine core substituted with a 4-methoxyphenylmethylene group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-propylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzenamine derivatives.
Reduction: Aminobenzenamine derivatives.
Substitution: Halogenated or sulfonated benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies on its binding affinity and specificity are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but lacks the propyl group.
Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Similar structure with a butyl group instead of a propyl group.
Benzenamine, 4-ethoxy-N-[(4-methoxyphenyl)methylene]-: Contains an ethoxy group instead of a propyl group.
Uniqueness
Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
35050-70-5 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-3-4-14-5-9-16(10-6-14)18-13-15-7-11-17(19-2)12-8-15/h5-13H,3-4H2,1-2H3 |
InChI Key |
RLHYWQSMJNSUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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